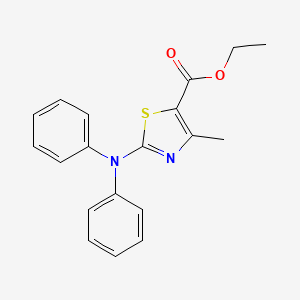

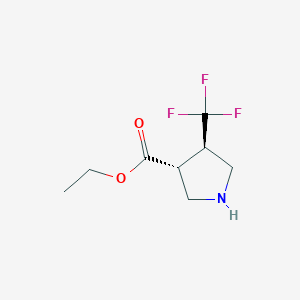

![molecular formula C11H11NO3 B1391840 [(1-methyl-1H-indol-4-yl)oxy]acetic acid CAS No. 1093759-63-7](/img/structure/B1391840.png)

[(1-methyl-1H-indol-4-yl)oxy]acetic acid

Descripción general

Descripción

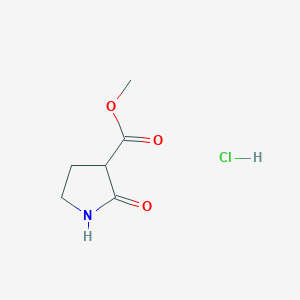

“[(1-methyl-1H-indol-4-yl)oxy]acetic acid” is an indolyl carboxylic acid that is acetic acid in which one of the methyl hydrogens is substituted by an indol-1-yl group .

Synthesis Analysis

The synthesis of indole derivatives has been a topic of interest in recent years. Various methods have been reported, including the formation of intermediate hydrazides, their condensation with carbon disulfide, and intramolecular cyclization .

Molecular Structure Analysis

The molecular structure of “[(1-methyl-1H-indol-4-yl)oxy]acetic acid” can be represented by the InChI code 1S/C11H11NO3/c1-12-6-5-8-9 (12)3-2-4-10 (8)15-7-11 (13)14/h2-6H,7H2,1H3, (H,13,14) . This indicates that the compound has a molecular weight of 205.21 .

Chemical Reactions Analysis

Indole derivatives have been reported to have diverse pharmacological activities . The aromatic heterocyclic scaffold, which resembles various protein structures, has received attention from organic and medicinal chemists .

Aplicaciones Científicas De Investigación

Chemical Synthesis and Biological Activity :

- The compound and its derivatives, like [(1-methyl-1H-indazol-4-yl)oxy]acetic acid, were synthesized and found to exhibit anti-inflammatory, analgesic, antipyretic, and hypotensive activities in rats and mice, along with moderate platelet antiaggregating effects in vitro (Mosti et al., 1992).

- Novel compounds containing the indole structure, like [(1H-indol-3-yl)-acetic acid N′-(2-cyanoethyl)hydrazide, were synthesized and tested for antimicrobial activity against various bacteria, and screened for anti-inflammatory activity (Gadegoni & Manda, 2013).

Biochemical Studies :

- Studies on the oxidative decarboxylation of indole-3-acetic acid by plant peroxidases suggest a major degradation reaction controlling the in vivo level of indole-3-acetic acid, indicating a specific interaction between plant peroxidases and indole-3-acetic acid, which could have implications in plant growth regulation (Gazaryan et al., 1996).

Material Synthesis and Characterization :

- The compound was used as a precursor in the synthesis of novel materials like o-Tolyloxy acetic acid (1H-indol-3-yl-methylene)-hydrazide, characterized by various spectroscopic techniques and X-ray diffraction studies, highlighting the compound's utility in material science and crystallography (Mamatha et al., 2017).

Direcciones Futuras

Indole derivatives have shown promise in various fields, including as potential anti-tubercular agents . The success of computer-aided drug design in the fields of cancer and anti-viral drugs has accelerated in silico studies in antibacterial drug development . This suggests that “[(1-methyl-1H-indol-4-yl)oxy]acetic acid” and similar compounds may have potential for future research and development.

Propiedades

IUPAC Name |

2-(1-methylindol-4-yl)oxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-12-6-5-8-9(12)3-2-4-10(8)15-7-11(13)14/h2-6H,7H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWHFSSFGKUEGNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C1C=CC=C2OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-methyl-1H-indol-4-yloxy)acetic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

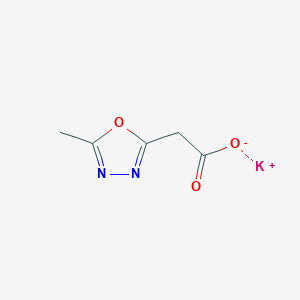

![4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazol-3-amine](/img/structure/B1391757.png)

![3-[(Methylsufonyl)oxy]phenylacetic acid](/img/structure/B1391761.png)

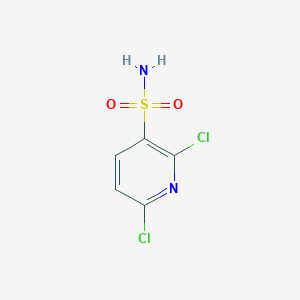

![(6,8-Dichloroimidazo[1,2-a]pyridin-2-yl)-acetic acid hydrochloride](/img/structure/B1391762.png)

amine](/img/structure/B1391766.png)

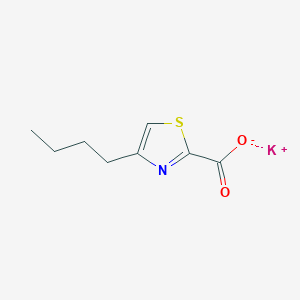

![3-([1,2,4]Triazolo[4,3-b]pyridazin-6-ylthio)propanoic acid](/img/structure/B1391773.png)